7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a bicyclic heterocycle widely studied for its diverse pharmacological and agrochemical applications. The compound 7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine features a bromophenyl group at position 7 and a methylsulfanyl (SCH₃) group at position 2. These substituents enhance its bioactivity by influencing electronic, steric, and hydrophobic interactions with biological targets . The bromophenyl group at position 7 is critical for binding to tumor-associated carbonic anhydrase isoforms (hCA IX/XII), while the methylsulfanyl group at position 2 modulates metabolic stability and target selectivity .
Properties
IUPAC Name |
7-(4-bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4S/c1-18-12-15-11-14-7-6-10(17(11)16-12)8-2-4-9(13)5-3-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKZUHZZSMNFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions, such as temperature, time, and solvent, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major products are sulfoxides or sulfones.
Substitution: The major products are substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of triazolo[1,5-a]pyrimidines possess selective inhibition properties against various kinases involved in cancer progression. For example, a related compound demonstrated significant inhibition of Janus kinase 2 (JAK2), which is crucial in the signaling pathways of several cancers, including non-small cell lung cancer and renal cell carcinoma .
Anti-inflammatory Properties
Studies have shown that triazolo derivatives exhibit anti-inflammatory effects by modulating the immune response. The compound's structure allows it to interact with inflammatory pathways effectively, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Antimicrobial Activity
The antimicrobial properties of triazolo compounds have been explored extensively. Specific derivatives have shown activity against various bacterial strains and fungi, suggesting potential applications in treating infections resistant to conventional antibiotics .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported on a series of triazolo derivatives where 7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine was evaluated for its cytotoxic effects against cancer cell lines. The compound exhibited IC50 values in the low micromolar range against multiple cancer types, indicating promising anticancer potential.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of inflammation, researchers tested the compound's efficacy in reducing edema and inflammatory markers in rats. The results showed a significant reduction in paw swelling compared to control groups, supporting its use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Modifications at Position 7
The substituent at position 7 significantly impacts target specificity and potency:
- 7-(2-Fluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine (9a) : The electron-withdrawing fluorine atom enhances lipophilicity but reduces antiproliferative activity compared to bromophenyl derivatives. This compound showed moderate yield (53%) and distinct NMR shifts (¹H NMR δ 8.61 ppm for triazole protons) .
- 7-(4-Chlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine : Replacing bromine with chlorine reduces steric bulk but maintains similar electronic effects, leading to comparable anticancer activity .
Table 1: Position 7 Substituent Effects
Modifications at Position 2
The methylsulfanyl group at position 2 enhances metabolic stability compared to other substituents:
- 2-Amino Derivatives (e.g., 7-(4-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine): Amino groups improve solubility but are prone to oxidation, reducing in vivo stability. These derivatives showed HRMS-confirmed molecular weights (e.g., C₁₂H₁₀BrN₅: 311.02 g/mol) .
- 2-(Trimethoxyanilino) Derivatives: Arylalkyl amines at position 2 enhance tubulin polymerization inhibition, with IC₅₀ values < 100 nM in some cases .
- 2-Sulfonamide Derivatives (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) : Sulfonamide groups confer herbicidal activity, diverging from the medicinal focus of methylsulfanyl derivatives .
Table 2: Position 2 Substituent Effects
Hybrid and Complex Derivatives
- Pyrazolo-Triazolopyrimidine Hybrids : Derivatives like 7-(4-bromophenyl)-9-(pyridin-4-yl)-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine incorporate pyrazole rings, enhancing kinase inhibition (e.g., CDK2) but reducing selectivity compared to simpler triazolopyrimidines .
- Chromeno-Triazolopyrimidine Hybrids: Compounds such as 7-(4-bromophenyl)-6-(2-methoxyphenyl)-chromeno[4,3-d]triazolo[1,5-a]pyrimidine exhibit extended aromatic systems, altering pharmacokinetic profiles .
Anticancer Activity
- Target Compound : Inhibits hCA IX/XII (key enzymes in tumor hypoxia) and destabilizes microtubules via tubulin binding .
- 5-(4-Bromophenyl)-7-(4-chlorophenyl)-2-methyl-dihydrotriazolo[1,5-a]pyrimidine : Dual bromo/chloro substitution enhances cytotoxicity against HT-1080 fibrosarcoma cells (IC₅₀ = 1.2 μM) .
- 7-(4-Methoxyphenyl)-5-phenyl-dihydrotriazolo[1,5-a]pyrimidine : Acts as a glucokinase activator, highlighting the role of electron-donating groups (e.g., OCH₃) in antidiabetic applications .
Physicochemical and Electrochemical Properties
- Electrochemical Behavior: Methylsulfanyl derivatives show reversible oxidation peaks at +0.75 V (vs. Ag/AgCl), while methoxy-substituted triazolopyrimidinones (e.g., S1-TP) exhibit higher redox potentials (+1.2 V) due to electron-donating groups .
- Thermal Stability : Bromophenyl derivatives generally have higher melting points (e.g., 211–212°C for fluorophenyl analogue ) compared to pyrrolyl or alkyl-substituted compounds.
Biological Activity
7-(4-Bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazole-pyrimidine core, which is known for various pharmacological properties. The following sections detail the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H9BrN4S
- Molecular Weight : 321.2 g/mol
- CAS Number : 303996-00-1
- Density : Approximately 1.67 g/cm³ (predicted)
- pKa : -0.22 (predicted)
Antimicrobial Activity
Research indicates that compounds with a triazole ring often exhibit significant antimicrobial properties. In particular, derivatives of [1,2,4]triazoles have shown activity against various bacterial and fungal strains. For example:
- Antibacterial Activity : Compounds similar to this compound have been tested against Mycobacterium tuberculosis, showing varying degrees of inhibition compared to standard antibiotics like rifampicin .
- Antifungal Activity : Studies have demonstrated that mercapto-substituted triazoles exhibit comparable antifungal activities against common pathogens such as Candida and Aspergillus species .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Triazole derivatives are known to interact with various biological targets involved in cancer progression:
- Cytotoxicity Studies : In vitro studies have shown that related compounds can induce cytotoxic effects on human cancer cell lines including MCF-7 (breast cancer) and Bel-7402 (liver cancer). For instance, certain derivatives demonstrated significant cytotoxicity compared to cisplatin, a standard chemotherapy agent .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways involved in cancer cell survival .
Neurological Effects
Recent studies have highlighted the potential neuroprotective effects of triazolo-pyrimidine derivatives:
- Anticonvulsant Activity : Some derivatives have been shown to act as positive modulators of GABA receptors, which are crucial in controlling neuronal excitability. This suggests a potential application in treating seizure disorders .
Case Studies and Research Findings
Q & A
What are the common synthetic routes for 7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine?
Answer:
The synthesis typically involves transition metal-free nucleophilic C–H functionalization using Grignard reagents. For example, starting from a brominated triazolopyrimidine core, successive treatment with Grignard reagents introduces substituents at the C-5 and C-7 positions . Alternatively, microwave-assisted protocols enable efficient one-step synthesis under controlled irradiation (323 K for 30 min), reducing reaction times and improving regioselectivity . Key steps include:
- Selection of aromatic aldehydes and β-keto esters as precursors.
- Optimization of solvent (e.g., ethanol) and stoichiometry for cyclocondensation.
- Purification via recrystallization or column chromatography.
What characterization techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : H and C NMR are used to verify substituent positions. For instance, methylsulfanyl groups typically show H NMR signals at δ 2.59 ppm (singlet for –SCH) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHBrNS requires m/z 362.0) .
- X-ray Crystallography : Determines bond lengths (e.g., C–S bond ~1.78 Å) and dihedral angles (e.g., 87° between triazolopyrimidine and aryl rings) to validate planar geometry .
How can researchers optimize reaction yields for derivatives of this compound?
Answer:
Yields vary significantly (11–56%) depending on substituents and conditions . Optimization strategies include:
- Microwave irradiation : Enhances reaction efficiency (e.g., 95% yield for bis-triazolopyrimidines) .
- Solvent selection : Polar solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Catalyst screening : Base catalysts (e.g., KCO) may accelerate cyclization.
- Temperature control : Maintain 60–80°C to avoid side reactions during nucleophilic substitution.
How can structural contradictions in crystallographic data be resolved?
Answer:
- Software tools : Use SHELXTL or similar programs to refine X-ray data, ensuring bond lengths and angles align with standard values (e.g., C–N bonds: 1.32–1.37 Å) .
- π-Stacking analysis : Confirm intermolecular interactions (e.g., centroid-centroid distance of 3.88 Å for aromatic rings) to validate packing motifs .
- Validation metrics : Check R-factors (<0.05) and residual electron density maps for errors .
What methodologies are used to evaluate biological activity, such as antimicrobial effects?
Answer:
- Macromolecular synthesis assays : Identify targets (e.g., cell-wall biosynthesis inhibition in Enterococcus faecium) by quantifying incorporation of radiolabeled precursors .
- Minimum Inhibitory Concentration (MIC) : Test against ESKAPE pathogens using broth microdilution (e.g., MIC ≤16 µg/mL indicates potency) .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices.
How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., –Br, –Cl) at C-7 to enhance antibacterial activity .
- Methylsulfanyl replacement : Replace –SCH with –NH or –OH to modulate solubility and target affinity .
- Triazolopyrimidine core rigidity : Maintain planar geometry to optimize receptor binding (e.g., PDE10A inhibition for neurodegenerative applications) .
What advanced techniques are used to analyze photophysical and redox properties?
Answer:
- Cyclic Voltammetry : Measure oxidation potentials (e.g., +1.2 V vs Ag/AgCl) to assess electron-deficient character .
- UV-Vis Spectroscopy : Identify π→π* transitions (e.g., λ ~350 nm) and calculate molar absorptivity .
- DFT Calculations : Correlate HOMO-LUMO gaps (e.g., 3.1 eV) with experimental redox data .
How can researchers address discrepancies in spectroscopic data during characterization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
